molecular formula C13H23N B13314290 N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine

N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine

Cat. No.: B13314290
M. Wt: 193.33 g/mol
InChI Key: CVQOSFIFPPTBFK-UHFFFAOYSA-N
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Description

N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a butynyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine typically involves multiple steps. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the butynyl group and the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. The butynyl group can participate in click chemistry reactions, allowing the compound to be used as a probe in biological studies. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(But-3-YN-1-YL)benzamide
  • 4-(But-3-YN-1-YL)-1-(4-fluorobenzoyl)piperazine
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

N-(But-3-YN-1-YL)-3,3,5-trimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-but-3-ynyl-3,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C13H23N/c1-5-6-7-14-12-8-11(2)9-13(3,4)10-12/h1,11-12,14H,6-10H2,2-4H3

InChI Key

CVQOSFIFPPTBFK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NCCC#C

Origin of Product

United States

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